N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide
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Overview
Description
N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzamide core substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and an ethynyl group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an appropriate ethynyl-substituted benzene derivative under controlled conditions. The reaction is usually carried out in a non-chlorinated organic solvent, such as acetonitrile, at temperatures ranging from 20°C to 60°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the ethynyl group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce carbonyl derivatives.
Scientific Research Applications
N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic and anti-inflammatory agent.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide involves its interaction with specific molecular targets. For instance, it can act as an activator of histone acetyltransferase p300/CBP, promoting gene expression and cellular survival . The compound’s effects are mediated through pathways involving histone acetylation and transcriptional regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
- N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxy-6-pentadecylbenzamide
Uniqueness
N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-ethynylbenzamide is unique due to its ethynyl group, which imparts distinct reactivity and potential for forming complex molecular architectures. This sets it apart from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C16H9ClF3NO |
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Molecular Weight |
323.69 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethynylbenzamide |
InChI |
InChI=1S/C16H9ClF3NO/c1-2-10-4-3-5-11(8-10)15(22)21-12-6-7-14(17)13(9-12)16(18,19)20/h1,3-9H,(H,21,22) |
InChI Key |
YIUOQFQIMOKOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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